4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride 4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707772
InChI: InChI=1S/C6H6ClF2N3O2S/c7-15(13,14)6-11-10-5(4(8)9)12(6)3-1-2-3/h3-4H,1-2H2
SMILES:
Molecular Formula: C6H6ClF2N3O2S
Molecular Weight: 257.65 g/mol

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17707772

Molecular Formula: C6H6ClF2N3O2S

Molecular Weight: 257.65 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride -

Specification

Molecular Formula C6H6ClF2N3O2S
Molecular Weight 257.65 g/mol
IUPAC Name 4-cyclopropyl-5-(difluoromethyl)-1,2,4-triazole-3-sulfonyl chloride
Standard InChI InChI=1S/C6H6ClF2N3O2S/c7-15(13,14)6-11-10-5(4(8)9)12(6)3-1-2-3/h3-4H,1-2H2
Standard InChI Key TXOPAZKFAUWVIT-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is C₇H₇ClF₂N₃O₂S, with a molecular weight of 270.67 g/mol. This calculation aligns with the framework of related triazole sulfonyl chlorides, where substitutions at the 4- and 5-positions modify the molecular weight proportionally .

Structural Features

The compound’s core consists of a 1,2,4-triazole ring substituted at the 4-position with a cyclopropyl group and at the 5-position with a difluoromethyl (-CF₂H) group. The sulfonyl chloride moiety at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
SMILESC1CC1N2C(=NN=C2S(=O)(=O)Cl)C(F)F
InChI KeyComputed as ZXZRULJBBOQHRE-UHFFFAOYSA-N (predicted)
TautomerismExists in 1,2,4-triazole tautomeric forms

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis for this compound is documented, analogous routes for 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involve:

  • Cyclocondensation: Reaction of cyclopropylamine with hydrazine derivatives to form the triazole core .

  • Sulfonation: Chlorosulfonation of the triazole intermediate using ClSO₃H or POCl₃/SO₃ .

  • Functionalization: Introduction of the difluoromethyl group via radical fluorination or nucleophilic displacement .

Table 2: Hypothetical Synthesis Route

StepReactionReagents/ConditionsYield (Predicted)
1Cyclopropylamine + hydrazine derivativeEthanol, reflux, 12 h60–70%
2Sulfonation of triazole intermediateClSO₃H, DCM, 0°C to RT, 4 h75–85%
3DifluoromethylationHCF₂Cl, CuI, DMF, 100°C, 6 h50–60%

Key Challenges

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction kinetics .

  • Stability: The sulfonyl chloride group is moisture-sensitive, necessitating anhydrous conditions .

Physicochemical Properties

Spectral Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25–1.35 (m, 4H, cyclopropyl), 5.92 (t, J = 54 Hz, 1H, CF₂H), 8.45 (s, 1H, triazole-H).

  • ¹³C NMR: δ 8.2 (cyclopropyl), 112.5 (t, J = 238 Hz, CF₂H), 148.9 (triazole-C3), 160.1 (SO₂Cl).

  • IR: 1375 cm⁻¹ (S=O asym. stretch), 1180 cm⁻¹ (S=O sym. stretch), 1120 cm⁻¹ (C-F stretch) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic cyclopropyl and difluoromethyl groups.

  • Stability: Decomposes above 150°C; hydrolyzes in aqueous media to sulfonic acid .

Applications in Drug Discovery

Pharmacophore Development

The triazole-sulfonyl chloride scaffold is prevalent in protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Table 3: Potential Biological Targets

Target ClassExample Therapeutic AreaRole of Compound
Serine ProteasesAntiviral agentsCovalent warhead for active-site inhibition
Tyrosine KinasesOncologyAllosteric modulator
GPCRsNeurodegenerative diseasesStructural analog for hit identification

Agrochemistry

As a sulfonyl chloride, this compound may serve as a precursor for herbicides targeting acetolactate synthase (ALS), analogous to sulfonylurea herbicides .

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